molecular formula C14H17F3N2O2 B8191846 (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

Cat. No.: B8191846
M. Wt: 302.29 g/mol
InChI Key: MZAIEPFHXIFMQU-NEPJUHHUSA-N
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Description

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a trifluoroacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like potassium permanganate or osmium tetroxide.

    Trifluoroacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoroacetamide group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like benzyl halides, alkyl halides, or acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-trifluoroacetamide derivatives, dehydroxylated compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, while the benzyl group may facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-acetamide: Lacks the trifluoro group, which may result in different binding properties and reactivity.

    (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trichloro-acetamide: Contains a trichloro group instead of a trifluoro group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoroacetamide group in (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

N-[(3R,5S)-1-benzyl-5-hydroxypiperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(21)18-11-6-12(20)9-19(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9H2,(H,18,21)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIEPFHXIFMQU-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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